ethyl 2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups such as hydroxyl, methoxy, and chlorobenzoyl
Preparation Methods
The synthesis of ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate diketone with an amine.
Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.
Functional group modifications:
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and chlorobenzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrole and thiazole rings.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-CHLOROBENZOATE: A simpler compound with a similar chlorobenzoyl group but lacking the pyrrole and thiazole rings.
ETHYL 4-METHOXYBENZOATE: Contains a methoxy group but lacks the complex ring structures.
ETHYL 2-CHLOROBENZOATE: Similar in structure but with different functional groups and ring systems.
The uniqueness of ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H21ClN2O6S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H21ClN2O6S/c1-4-34-24(32)22-13(2)27-25(35-22)28-19(14-7-11-17(33-3)12-8-14)18(21(30)23(28)31)20(29)15-5-9-16(26)10-6-15/h5-12,19,29H,4H2,1-3H3/b20-18+ |
InChI Key |
ZNMCFXIIAZGPKY-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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